4-Ethynyl-3-fluoropyridine
Overview
Description
4-Ethynyl-3-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C₇H₄FN This compound is of significant interest due to its unique chemical properties, which include the presence of both an ethynyl group and a fluorine atom on the pyridine ring
Mechanism of Action
Target of Action
Fluoropyridines, in general, have been known to exhibit interesting and unusual physical, chemical, and biological properties .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to have potential applications in various biological contexts .
Result of Action
Fluoropyridines are known for their unique physical, chemical, and biological properties .
Action Environment
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Biochemical Analysis
Biochemical Properties
4-Ethynyl-3-fluoropyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes involved in these processes . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways . Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby influencing cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules . For instance, the compound can affect the phosphorylation status of proteins involved in signal transduction, leading to altered gene expression and cellular metabolism . Furthermore, this compound can impact cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism and cell cycle regulation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to the breakdown of the compound . In in vitro and in vivo studies, this compound has shown sustained effects on cellular function, with some studies reporting long-term changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and organ damage . Threshold effects have been identified, where the compound exhibits significant biological activity only above a certain concentration . These findings highlight the importance of dosage optimization in the therapeutic application of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can undergo metabolic transformations, leading to the formation of metabolites that can further participate in biochemical reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its metabolic flux and the levels of metabolites produced . These interactions can have significant implications for the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the localization and distribution of this compound within tissues, influencing its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-3-fluoropyridine typically involves the introduction of the ethynyl group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic substitution of a halogenated pyridine derivative, such as 4-chloro-3-fluoropyridine, with an ethynylating agent like acetylene. This reaction is often carried out under basic conditions using a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as distillation or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-3-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) can be used to replace the fluorine atom.
Addition Reactions: Electrophiles like halogens or hydrogen halides can add to the ethynyl group.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while addition reactions can produce halogenated or hydrogenated derivatives.
Scientific Research Applications
4-Ethynyl-3-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoropyridine: Similar in structure but with two fluorine atoms instead of an ethynyl group.
4-Chloro-3-fluoropyridine: A precursor in the synthesis of 4-Ethynyl-3-fluoropyridine.
2,5-Difluoropyridine: Another fluorinated pyridine derivative with different substitution patterns.
Uniqueness
This compound is unique due to the combination of the ethynyl and fluorine substituents on the pyridine ring
Properties
IUPAC Name |
4-ethynyl-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c1-2-6-3-4-9-5-7(6)8/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRSELMJVNTLBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726186 | |
Record name | 4-Ethynyl-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-81-6 | |
Record name | Pyridine, 4-ethynyl-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethynyl-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethynyl-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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